molecular formula C20H21FN4O2 B2669400 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1173246-43-9

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2669400
CAS No.: 1173246-43-9
M. Wt: 368.412
InChI Key: ACBXYPKWIHFFNF-UHFFFAOYSA-N
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Description

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone features a benzimidazole core linked to a piperazine ring via a methyl group, with a 2-fluorophenoxy ethanone substituent. This structure combines the electron-rich benzimidazole moiety, known for hydrogen bonding and π-π interactions, with the conformational flexibility of piperazine and the lipophilic 2-fluorophenoxy group. Such a design is common in medicinal chemistry for targeting enzymes or receptors, particularly in anticancer, antimicrobial, and neurological therapeutics .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-15-5-1-4-8-18(15)27-14-20(26)25-11-9-24(10-12-25)13-19-22-16-6-2-3-7-17(16)23-19/h1-8H,9-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBXYPKWIHFFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure and Composition

  • Molecular Formula : C27H28FN5O
  • Molecular Weight : 457.5 g/mol
  • IUPAC Name : 2-[4-[(1-benzyl-1H-benzo[d]imidazol-2-yl)methyl]piperazin-1-yl]-N-(2-fluorophenyl)acetamide

Computed Properties

PropertyValue
XLogP3-AA3.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7
Exact Mass457.22778870 Da

Anticancer Activity

Research has indicated that compounds containing benzimidazole moieties exhibit significant anticancer properties. A study highlighted the ability of This compound to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation mechanisms .

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has demonstrated potential as an anxiolytic agent in animal models, likely due to its interaction with serotonin receptors . This suggests a dual role in treating both anxiety and depression-related disorders.

The proposed mechanisms by which This compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Targeting specific kinases involved in cancer cell signaling pathways.
  • Modulation of Neurotransmitter Systems : Interaction with serotonin and dopamine receptors.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone. For instance, compounds containing the benzimidazole structure have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as fluorine, has been linked to enhanced antimicrobial efficacy .

Anti-inflammatory Properties

Research indicates that derivatives of benzimidazole exhibit anti-inflammatory effects. Compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production. These findings suggest a potential role in treating inflammatory diseases .

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation . The specific structure of this compound may enhance its selectivity towards cancer cells.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of benzimidazole derivatives, several compounds were tested against a panel of bacterial strains. Among them, derivatives similar to this compound displayed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory properties of benzimidazole-piperazine conjugates. The results indicated that certain compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications for inflammatory diseases .

Chemical Reactions Analysis

Reaction Conditions and Optimization

Key parameters influencing reaction efficiency include:

Reaction Step Solvent Temperature Catalyst/Base Yield
Benzimidazole formationEthanol80–90°CNH₄Cl85–92%
Piperazine alkylationAnhydrous acetoneRefluxK₂CO₃90–95%
Fluorophenoxy substitutionDMF60–70°CK₂CO₃75–80%
Amide couplingDCM/THFRTEDC/HOBt65–70%

Functional Group Reactivity

The compound exhibits distinct reactivity based on its functional groups:

  • Benzimidazole Ring :

    • Susceptible to electrophilic substitution at the 5-position due to electron-rich aromatic systems.

    • Resists metabolic degradation via hydroxylation (90% parent compound remains after 120 min in HLMs) .

  • Piperazine Moiety :

    • Participates in alkylation, acylation, and coordination with metal ions.

    • Stability enhanced by steric shielding from the benzimidazole methyl group .

  • Fluorophenoxy Group :

    • Undergoes SNAr reactions at the para-position under strong basic conditions (e.g., NaOH in ethanol).

    • Resists hydrolysis due to electron-withdrawing fluorine substituents.

Metabolic and Degradation Pathways

In vitro studies using human liver microsomes (HLMs) reveal:

  • Primary Metabolites : Hydroxylation at the benzimidazole methyl group (M1) and aromatic rings (M2, M3) .

  • Stability : 89–90% of the parent compound remains intact after 120 min, outperforming analogs like alpidem (rapid degradation) .

  • Software Predictions : MetaSite identifies aliphatic chains and aromatic rings as potential hydroxylation sites (Figures S3–S6 in ).

Comparative Reactivity with Analogs

  • Methyl Substitution : The 6-methyl group on the benzimidazole enhances metabolic stability by reducing steric hindrance at the α1/γ2 GABA-A receptor interface .

  • Fluorine Impact : Single-site fluorination at the 4-phenyl position improves stability, whereas multi-fluorinated analogs degrade rapidly .

Electrophysiological and Biological Activity

  • GABA-A Modulation : Derivatives like 9 and 23 enhance GABA-induced ion currents (pKᵢ = 5.39–5.53), confirming allosteric modulator properties .

  • Aqueous Solubility : 50–74 μg/mL at pH 7.4, suitable for in vivo studies .

Comparison with Similar Compounds

Structural Analogues

Benzimidazole-Piperazine Derivatives
  • Compound 5k (): Structure: 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Key Difference: Replaces the 2-fluorophenoxy group with a triazole-thioether-benzothiazole moiety.
  • Compound L (): Structure: 1-(4-Chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanimine. Key Difference: Substitutes piperazine with a chlorophenyl-oxadiazole chain. Impact: The oxadiazole improves metabolic stability but may reduce solubility compared to the piperazine-ethanone linker .
Fluorophenyl-Substituted Analogues
  • 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone (): Structure: Contains a fluorophenyl-imidazole core with a sulfur linker. Key Difference: Sulfur instead of oxygen in the ethanone group.
  • (E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride (): Structure: Features a chlorothienyl group and imidazole. Key Difference: Lacks the benzimidazole-piperazine scaffold. Impact: Shows fungicidal activity via oral administration, suggesting fluorophenoxy groups in the target compound may similarly enhance bioavailability .
Anticancer Activity
  • Compound 5k (): Exhibited anticancer properties with an EI-MS mass of 490.13 and C/N content of 56.31%/22.84%. The triazole-thioether group likely enhances DNA intercalation, whereas the target compound’s fluorophenoxy group may improve membrane permeability .
  • Compound 5i (): Higher molecular weight (593.17) due to a triazole-diphenyltriazolyl group, which may reduce cellular uptake compared to the target compound’s smaller fluorophenoxy substituent .
Antimicrobial and Antifungal Activity
  • BD-1 (): A benzimidazole-aniline-acetophenone hybrid showed 75.35% yield and antimicrobial effects. The target compound’s fluorophenoxy group could enhance Gram-negative activity due to increased lipophilicity .
  • Sertaconazole (): A benzo[b]thienyl-imidazole derivative with antifungal efficacy. The target compound’s piperazine linker may reduce toxicity compared to sertaconazole’s dichlorophenyl group .
Neurological Activity
  • 1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas (): Demonstrated anticonvulsant activity in MES and PTZ models. The target compound’s ethanone group may offer better blood-brain barrier penetration than thioureas .
Molecular Properties
  • Molecular Weight : At ~400–450 g/mol, the target compound is smaller than 5i (593.17 g/mol), favoring oral bioavailability .

Toxicity and Clinical Potential

  • LX2931 (): A tetrahydroxybutyl-imidazole S1PL inhibitor in Phase II trials for rheumatoid arthritis. The target compound’s piperazine-ethanone scaffold may similarly support immune modulation with lower toxicity .
  • Compound 3g (): Low neurotoxicity in anticonvulsant models suggests structural features shared with the target compound (e.g., benzimidazole core) are well-tolerated .

Q & A

Q. What are the recommended synthetic routes for 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone?

Answer: The synthesis involves multi-step reactions:

  • Step 1: Coupling of benzimidazole derivatives (e.g., 2-chloromethylbenzimidazole) with piperazine intermediates. For example, benzimidazole precursors are reacted with piperazine in the presence of DMF and K₂CO₃ under reflux conditions (80°C) .
  • Step 2: Introduction of the 2-fluorophenoxy group via nucleophilic substitution or etherification.
  • Purification: Recrystallization using methanol or column chromatography yields the final product.
    Key Data:
StepReagents/ConditionsYieldReference
1DMF, K₂CO₃, reflux~70%
22-fluorophenol, NaH, THF~65%

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C-NMR: Used to confirm the benzimidazole methyl group (δ ~4.5 ppm for CH₂) and piperazine/fluorophenoxy protons .
  • Mass Spectrometry (EI-MS): Validates molecular weight (e.g., m/z 409.43 for C₂₁H₂₂FN₄O₂) .
  • Elemental Analysis: Ensures purity by matching calculated vs. observed C, H, N values (e.g., C: 61.76%, H: 5.38%, N: 13.71%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antifungal activity of this compound?

Answer:

  • In vitro assays: Use fungal strains (e.g., Candida albicans) in microdilution assays to determine minimum inhibitory concentrations (MICs). Include fluconazole as a positive control .
  • Mechanistic studies: Assess ergosterol biosynthesis inhibition via HPLC or spectrophotometric methods.
  • Data Interpretation: Compare IC₅₀ values against structural analogs to establish structure-activity relationships (SAR) .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be addressed?

Answer:

  • Variables to control: Cell line specificity (e.g., MCF-7 vs. HeLa), assay conditions (pH, serum concentration), and compound stability in DMSO .
  • Validation: Replicate experiments with standardized protocols and orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Case Study: reports improved ADME properties for analogs via structural modifications (e.g., reducing CYP3A4 inhibition by replacing lipophilic groups) .

Q. What role do electrochemical methods play in synthesizing derivatives of this compound?

Answer:

  • Method: Electrochemical oxidation of intermediates (e.g., 1-(4-hydroxyphenylpiperazin-1-yl)ethanone) generates reactive quinone imines, which undergo Michael addition with nucleophiles (e.g., 2-mercaptobenzothiazole) .
  • Optimization: Adjust electrode potential (e.g., +0.8 V vs. Ag/AgCl) and solvent (acetonitrile/water) to control reaction selectivity .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be mitigated during optimization?

Answer:

  • Strategies:
    • Introduce polar groups (e.g., hydroxyl or amine) to enhance aqueous solubility.
    • Use prodrug approaches (e.g., esterification of ketone groups) to improve bioavailability.
  • Case Study: highlights reduced plasma protein binding (from 99% to 85%) via structural modifications, enhancing in vivo efficacy .

Q. What mechanistic insights exist for the anti-inflammatory activity of related benzimidazole-piperazine derivatives?

Answer:

  • Target Engagement: Compounds like LX2931 () inhibit sphingosine-1-phosphate lyase (S1PL), reducing lymphocyte migration. Validate via S1PL enzymatic assays and LC-MS quantification of sphingolipid metabolites .
  • In vivo Models: Use collagen-induced arthritis (CIA) in rodents to assess dose-dependent lymphocyte reduction and joint inflammation .

Q. How do structural modifications (e.g., fluorophenoxy vs. methoxyphenoxy) impact biological activity?

Answer:

  • SAR Analysis:
    • Fluorine atoms enhance metabolic stability and receptor binding via hydrophobic/electronic effects.
    • Methoxy groups may reduce activity due to increased steric hindrance (e.g., MIC values increase from 2 µg/mL to >16 µg/mL in antifungal assays) .
  • Experimental Design: Synthesize analogs with systematic substituent variations and compare logP, IC₅₀, and metabolic stability .

Q. What are the best practices for resolving ambiguous NMR signals in this compound?

Answer:

  • 2D-NMR: Use HSQC and HMBC to assign overlapping piperazine (δ 2.5–3.5 ppm) and fluorophenoxy (δ 6.8–7.2 ppm) signals .
  • Decoupling Experiments: Apply ¹⁹F-¹H heteronuclear decoupling to isolate fluorophenoxy proton environments .

Q. How can researchers validate the purity of synthesized batches for in vivo studies?

Answer:

  • HPLC-MS: Use C18 columns (ACN/water gradient) to detect impurities (<0.5% threshold).
  • Elemental Analysis: Ensure deviations <0.4% for C, H, N .
  • Thermogravimetric Analysis (TGA): Confirm stability up to 200°C to exclude solvent residues .

Q. What in silico tools are effective for predicting the binding mode of this compound to biological targets?

Answer:

  • Docking Software (AutoDock Vina): Model interactions with antifungal targets (e.g., CYP51). Use crystal structures (PDB: 5FSA) for accuracy .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories. Key interactions: π-Stacking with benzimidazole and H-bonding via fluorophenoxy oxygen .

Q. How can conflicting data on cytotoxicity in cancer vs. normal cell lines be reconciled?

Answer:

  • Dose-Response Curves: Establish selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer). SI >3 indicates therapeutic potential .
  • Mechanistic Profiling: Use transcriptomics to identify off-target effects (e.g., kinase inhibition in normal cells) .

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